molecular formula C6H11ClO3S B15312563 (2-Methyloxolan-2-yl)methanesulfonylchloride

(2-Methyloxolan-2-yl)methanesulfonylchloride

Cat. No.: B15312563
M. Wt: 198.67 g/mol
InChI Key: KMIJIIPOLKMMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyloxolan-2-yl)methanesulfonylchloride is an organosulfur compound with the molecular formula C6H11ClO3S. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyloxolan-2-yl)methanesulfonylchloride can be synthesized through the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)methanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, sulfene, and methanesulfonic acid .

Scientific Research Applications

(2-Methyloxolan-2-yl)methanesulfonylchloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)methanesulfonylchloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The molecular targets and pathways involved in its reactions include the formation of methanesulfonates and the generation of sulfene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyloxolan-2-yl)methanesulfonylchloride is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other methanesulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C6H11ClO3S

Molecular Weight

198.67 g/mol

IUPAC Name

(2-methyloxolan-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3

InChI Key

KMIJIIPOLKMMRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCO1)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.